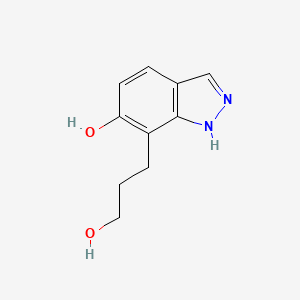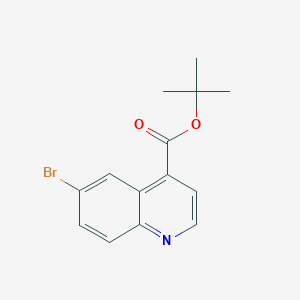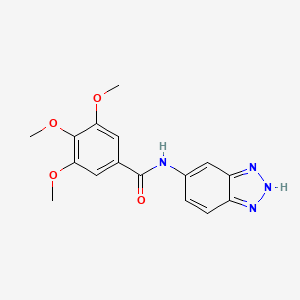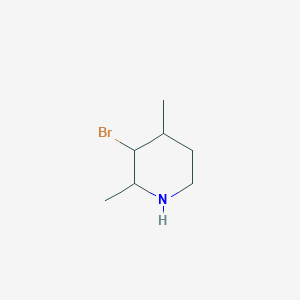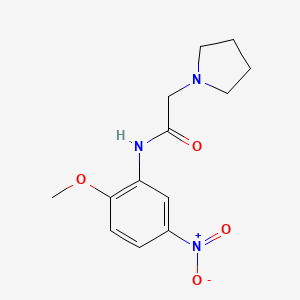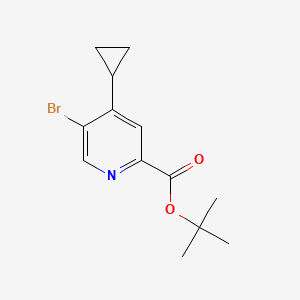
tert-Butyl 5-bromo-4-cyclopropylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-bromo-4-cyclopropylpicolinate: is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a cyclopropyl group attached to a picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-4-cyclopropylpicolinate typically involves the esterification of 5-bromo-4-cyclopropylpicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 5-bromo-4-cyclopropylpicolinate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: The cyclopropyl group can be oxidized under strong oxidative conditions, leading to the formation of ring-opened products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Products like tert-Butyl 5-azido-4-cyclopropylpicolinate or tert-Butyl 5-thiocyanato-4-cyclopropylpicolinate.
Oxidation: Ring-opened carboxylic acids or ketones.
Reduction: tert-Butyl 5-bromo-4-cyclopropylpicolinic alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 5-bromo-4-cyclopropylpicolinate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The unique structural features of this compound may contribute to the design of molecules with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-bromo-4-cyclopropylpicolinate depends on its specific application. In general, the bromine atom and the ester group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes, receptors, or nucleic acids, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-bromopicolinate: Similar structure but lacks the cyclopropyl group.
tert-Butyl 4-cyclopropylpicolinate: Similar structure but lacks the bromine atom.
tert-Butyl 5-chloro-4-cyclopropylpicolinate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: tert-Butyl 5-bromo-4-cyclopropylpicolinate is unique due to the combination of the bromine atom and the cyclopropyl group attached to the picolinic acid core. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16BrNO2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-4-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-6-9(8-4-5-8)10(14)7-15-11/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
HVDIJTUNOBICTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)C2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)





